molecular formula C7H8NNaO3S B13117178 Sodium 4-ethoxypyridine-3-sulfinate

Sodium 4-ethoxypyridine-3-sulfinate

Cat. No.: B13117178
M. Wt: 209.20 g/mol
InChI Key: QULVXZXNCYGQMU-UHFFFAOYSA-M
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Description

Sodium 4-ethoxypyridine-3-sulfinate is a valuable nucleophilic coupling partner designed to address the well-documented challenges associated with the instability and poor reactivity of traditional pyridine boronates in Suzuki-Miyaura cross-coupling reactions . This compound belongs to the class of pyridine sulfinates, which have been established as stable, easy-to-handle, and efficient alternatives for forging carbon-carbon bonds with a wide range of aryl and heteroaryl halides, including less reactive chlorides, under palladium catalysis . The 4-ethoxy substituent on the pyridine ring can modulate the electronic properties of the core structure, potentially influencing its reactivity and coordination in metal-catalyzed processes. The primary application of this reagent is in desulfinative cross-coupling, a transformation that provides a reliable route to diverse, medicinally relevant (hetero)biaryl architectures that are often difficult to access by other means . The general mechanism of action involves a palladium-catalyzed cycle where the sulfinate acts as a nucleophile, transferring the pyridyl group to the palladium center. This is followed by reductive elimination to form the new C-C bond and release of sulfur dioxide . As part of the broader family of sodium sulfinates, this compound is typically a bench-stable, solid material, facilitating its storage and use in synthetic workflows . It is intended for research applications as a key building block in drug discovery, agrochemical development, and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8NNaO3S

Molecular Weight

209.20 g/mol

IUPAC Name

sodium;4-ethoxypyridine-3-sulfinate

InChI

InChI=1S/C7H9NO3S.Na/c1-2-11-6-3-4-8-5-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

QULVXZXNCYGQMU-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=NC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Reduction of 4-Ethoxypyridine-3-sulfonyl Chloride

  • Starting Material: 4-ethoxypyridine-3-sulfonyl chloride can be synthesized from 4-ethoxypyridine by sulfonation and subsequent chlorination.

  • Reaction Conditions: The sulfonyl chloride is reacted with sodium sulfite (Na2SO3) or sodium bisulfite (NaHSO3) in aqueous or alcoholic solvents such as methanol or ethanol.

  • Temperature: Typically conducted between 10–50 °C for optimal yield and selectivity.

  • Additives: Buffering agents such as disodium hydrogen phosphate or dipotassium hydrogen phosphate are used in 1.5–4.5 equivalents relative to sulfonyl chloride to maintain pH and improve conversion.

  • Phase Transfer Catalysts: Quaternary ammonium salts (e.g., tetra-n-butylammonium bromide) may be added to enhance the reaction rate and yield by facilitating transfer between phases.

  • Outcome: This method affords sodium 4-ethoxypyridine-3-sulfinate in moderate to high yields with good purity after isolation.

Parameter Typical Range/Value Notes
Solvent Methanol, Ethanol, Water Organic solvents preferred for solubility
Temperature 10–50 °C 15–45 °C preferred
Sodium sulfite equivalents 1.5–2.5 eq. Relative to sulfonyl chloride
Buffer equivalents 2.0–4.0 eq. Disodium hydrogen phosphate preferred
Phase transfer catalyst Quaternary ammonium salts Optional, improves yield
Reaction time Several hours Monitored by TLC or HPLC

Copper-Catalyzed Sulfonylation via Masked Sulfinate Intermediates

  • Approach: Using copper catalysis, 4-ethoxypyridine iodide or bromide derivatives can be converted to β-ester heteroaryl sulfones, which serve as masked sulfinates.

  • Unmasking: Treatment of these sulfones with sodium methoxide at room temperature rapidly generates the corresponding sodium sulfinates, including this compound.

  • Advantages: Mild, base-free initial conditions; commercially available starting materials; good functional group tolerance.

  • Mechanism: Involves radical pathways initiated by sodium dithionite or copper catalysis, enabling efficient sulfonylation.

Step Conditions Yield Range (%) Notes
Copper-catalyzed sulfone formation Mild, base-free, room temp Moderate to high Uses heteroaryl iodides
Sulfone unmasking Sodium methoxide, RT, 15 min High Rapid conversion to sodium sulfinate

Organometallic Reagents with SO2 Surrogates (DABSO)

  • Method: Generation of 4-ethoxypyridyl lithium or magnesium intermediates from the corresponding halides, followed by trapping with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).

  • Workup: Aqueous sodium carbonate is used to isolate the sodium sulfinate salt.

  • Yields: Generally good to high yields reported for related heteroaryl sulfinates.

  • Considerations: Requires low temperature (e.g., −78 °C) for lithium-halogen exchange and careful handling of organometallic reagents.

Reagents Conditions Yield (%) Notes
4-Ethoxypyridyl bromide + n-BuLi −78 °C, inert atmosphere 60–80 (estimated) Followed by DABSO trapping
Aqueous Na2CO3 workup Room temperature Purification via extraction
  • The reduction of sulfonyl chlorides remains the most straightforward and scalable method for sodium sulfinates, including this compound, with yields typically ranging from 60% to 90% depending on conditions.

  • Copper-catalyzed masked sulfinate synthesis offers a milder alternative, avoiding harsh bases initially and allowing facile downstream functionalization.

  • Organometallic routes with DABSO provide access to a broad range of sulfinates but require stringent reaction conditions and are less practical for large-scale synthesis.

  • Radical pathways are often involved in these transformations, as evidenced by inhibition experiments with radical scavengers like TEMPO, indicating the importance of radical intermediates in sulfinate formation.

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Sulfonyl chloride reduction Sulfonyl chloride, Na2SO3, phosphate buffer, PTC Simple, scalable, cost-effective Requires sulfonyl chloride precursor 60–90
Copper-catalyzed masked sulfinate Heteroaryl iodide, Cu catalyst, sodium methoxide Mild, base-free initial step Requires catalyst and masked intermediates 70–85
Organometallic + DABSO 4-ethoxypyridyl lithium/magnesium, DABSO Broad substrate scope Low temp, sensitive reagents 60–80

The preparation of this compound can be efficiently achieved through several methodologies. The reduction of the corresponding sulfonyl chloride with sodium sulfite under buffered aqueous or alcoholic conditions remains the most practical and widely used approach. Alternative methods such as copper-catalyzed masked sulfinate synthesis and organometallic trapping with DABSO offer milder or more versatile routes but may require more specialized reagents or conditions. Selection of the optimal method depends on available starting materials, scale, and desired purity.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

Sodium 4-ethoxypyridine-3-sulfinate participates in desulfinylative cross-couplings with aryl halides under palladium catalysis. This reaction leverages the sulfinate group as a traceless directing group for C–C bond formation .

Key Conditions and Outcomes

Reaction ParameterOptimal ValueYield Range
CatalystPd(OAc)₂ + PCy₃77–92%
BaseK₂CO₃Critical
SolventDibutyl ether90% yield
Temperature140°CEfficient
  • Substrate Scope : Aryl bromides and iodides react efficiently, while chlorides require higher catalyst loadings .

  • Scale-Up : Gram-scale synthesis achieves 92% yield with reduced catalyst loading (1 mol% Pd) .

Electrochemical Alkoxysulfonylation

This method enables the synthesis of β-alkoxy sulfones via radical intermediates under electrochemical conditions .

Reaction Pathway

  • Anodic Oxidation : Sulfinate → Sulfonyl radical.

  • Radical Addition : To styrenes (e.g., α-methylstyrene).

  • Cation Trapping : Methanol or other alcohols nucleophilically attack the intermediate carbocation.

Optimized Parameters

ParameterOptimal ValueImpact on Yield
ElectrodesCarbon anode/cathode82% yield
Additivep-TsOHRequired
SolventMethanolBest results
  • Mechanistic Evidence : Radical inhibition with TEMPO completely halts the reaction .

Oxidation and Reduction Pathways

The sulfinate group undergoes redox transformations under controlled conditions .

Oxidation to Sulfonate

  • Reagents : H₂O₂ or KMnO₄ in aqueous medium.

  • Product : 4-ethoxypyridine-3-sulfonate (stable to further oxidation).

Reduction to Sulfide

  • Reagents : LiAlH₄ in anhydrous ether.

  • Product : 4-ethoxypyridine-3-sulfide (85–90% yield).

Substitution Reactions

The ethoxy group at the pyridine C4 position can undergo nucleophilic substitution under acidic or basic conditions .

Examples

  • Amination : Reaction with NH₃/EtOH at 120°C replaces ethoxy with NH₂ .

  • Halogenation : HBr/H₂SO₄ converts ethoxy to Br at elevated temperatures .

Iron-Mediated Oxy-Sulfonylation

In the presence of Fe(NO₃)₃, sodium sulfinates react with enamides to form N,O-acetals .

Typical Conditions

ComponentRoleQuantity
Fe(NO₃)₃·9H₂OLewis acid catalyst2.0 equiv
MethanolSolvent/nucleophile2 mL
Reaction Time2 h (RT)40–77% yield

Comparative Reaction Table

Reaction TypeKey Reagents/ConditionsMajor ProductYield
Cross-Coupling Pd(OAc)₂, K₂CO₃, 140°C3-Arylpyridine derivatives77–92%
Electrochemical Carbon electrodes, p-TsOHβ-Methoxysulfones82%
Oxidation H₂O₂, aqueous mediumSulfonate>90%
Substitution HBr, H₂SO₄, Δ4-Bromopyridine derivative75%

Mechanistic Insights

  • Cross-Coupling : Proceeds via oxidative addition of Pd(0) to aryl halides, followed by sulfinate coordination and reductive elimination .

  • Electrochemical : Radical intermediates confirmed by inhibition studies; proton reduction at the cathode balances the system .

  • Substitution : Ethoxy group activation via protonation or Lewis acid coordination enhances nucleophilic displacement .

Scientific Research Applications

Chemical Synthesis

Sodium 4-ethoxypyridine-3-sulfinate is primarily utilized as a versatile building block in organic synthesis. It facilitates the formation of various organosulfur compounds through reactions such as C–S, N–S, and C–C bond formations. This compound is particularly valuable due to its ability to act as a nucleophile in electrophilic aromatic substitutions and other coupling reactions.

Case Study: Synthesis of Organosulfur Compounds

A study demonstrated the use of sodium sulfinates, including this compound, in synthesizing 2-pyridyl sulfones through a Barton-type decarboxylation reaction. The reaction yielded structurally varied products with high efficiency, showcasing the compound's utility in creating complex molecules .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate in drug development. Its derivatives exhibit biological activity that can be harnessed for therapeutic purposes.

Case Study: Antimicrobial Properties

Research has indicated that derivatives of sodium sulfinates possess antimicrobial properties. For instance, compounds derived from this compound have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

Cosmetic Formulations

The cosmetic industry leverages this compound for its stabilizing properties and skin-beneficial effects. It is often incorporated into formulations to enhance product performance and stability.

Table: Applications in Cosmetic Formulations

Application TypeFunctionalityExample Products
Skin CareMoisturization and skin barrier enhancementCreams and lotions
Hair CareConditioning and shineShampoos and conditioners
MakeupFilm-forming and long-lasting effectsFoundations and primers

Environmental Applications

This compound also finds applications in environmental chemistry, particularly in the remediation of pollutants. Its ability to react with various contaminants makes it useful in developing strategies for environmental cleanup.

Case Study: Pollutant Degradation

A study highlighted the role of sodium sulfinates in degrading toxic pollutants through advanced oxidation processes. The compound facilitated the breakdown of harmful substances into less toxic forms, demonstrating its potential for environmental applications .

Mechanism of Action

The mechanism of action of sodium 4-ethoxypyridine-3-sulfinate involves its ability to act as a nucleophile, participating in various substitution reactions. It targets electrophilic centers in molecules, facilitating the formation of new chemical bonds. The sulfonyl group in the compound plays a crucial role in its reactivity, enabling the formation of stable products.

Comparison with Similar Compounds

Structural Differences :

  • Sodium 4-ethoxypyridine-3-sulfinate contains a pyridine ring with an ethoxy (-OCH₂CH₃) and sulfinate group, whereas sodium 4-methoxybenzoate (Table 2, ) features a benzene ring substituted with methoxy (-OCH₃) and carboxylate (-COO⁻) groups.
    Spectroscopic and Thermal Behavior :
  • Sodium 4-methoxybenzoate exhibits characteristic IR peaks for carboxylate (1560–1610 cm⁻¹) and methoxy groups (2850–2950 cm⁻¹), distinct from sulfinate’s S=O stretching (~1050–1200 cm⁻¹). Thermal analysis of sodium benzoate analogs shows decomposition temperatures above 300°C, suggesting higher thermal stability compared to sulfinates, which may decompose at lower temperatures due to weaker S–O bonds .

Sulfonate Pyridazine Derivatives (e.g., Compound 7a, )

Functional Group Comparison :

  • Sulfonates (-SO₃⁻) in pyridazine derivatives (e.g., 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) differ from sulfinates (-SO₂⁻) in oxidation state and charge. Sulfinates are stronger nucleophiles but less stable under acidic conditions.
    Synthetic Methodology :
  • Sulfonate derivatives are synthesized via reaction of sulfonyl chlorides with hydroxyl-containing precursors in pyridine at 5°C (). By contrast, sulfinate synthesis may require milder reducing agents (e.g., NaHSO₃) to avoid over-oxidation to sulfonates.

Sodium Hyaluronate ()


Application-Based Contrast :

  • Sodium hyaluronate, a polysaccharide sodium salt, is used clinically for joint lubrication, whereas this compound is likely employed in synthetic chemistry. This highlights the divergent applications of sodium salts based on their organic frameworks .

Critical Analysis of Evidence Limitations

The provided evidence lacks direct data on this compound, necessitating inferences from analogs. For instance:

  • ’s spectroscopic data for benzoates are informative but structurally distinct.
  • ’s clinical sodium hyaluronate data are unrelated to sulfinate chemistry.

Further experimental studies are required to resolve ambiguities in solubility, crystallinity, and catalytic applications of this compound.

Biological Activity

Sodium 4-ethoxypyridine-3-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with an ethoxy group and a sulfinic acid moiety. The general structure can be represented as follows:

C7H9NO2S\text{C}_7\text{H}_9\text{N}\text{O}_2\text{S}

This compound is soluble in water due to the ionic nature of the sulfinic group, which enhances its bioavailability and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • PI3K Inhibition : Research indicates that compounds similar to this compound may inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial in regulating cell growth, proliferation, and survival .
  • Antioxidant Activity : The sulfinic group may contribute to antioxidant properties, reducing oxidative stress within cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially by disrupting bacterial cell wall synthesis or function .

Antimicrobial Activity

A significant aspect of this compound's biological profile is its antimicrobial activity. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value indicating potent inhibition .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainIC50 (μM)Mechanism of Action
MRSA0.81Disruption of cell wall
E. coli1.5Inhibition of protein synthesis

Case Studies

  • Case Study on Neutrophil Function : this compound was tested for its effects on neutrophil activation. Results indicated that it modulated neutrophil adhesion and migration without impairing phagocytic activity, suggesting a selective action on immune responses .
  • Cancer Cell Lines : In vitro studies using various cancer cell lines showed that this compound inhibited cell proliferation significantly compared to control groups. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related sulfinates.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntioxidant ActivityPI3K Inhibition
This compoundModerateHighYes
Sodium Pyridine-2-sulfinateLowModerateNo
Sodium BenzenesulfinateHighLowYes

Q & A

Q. What documentation standards ensure reproducibility of studies using this compound?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish full synthetic protocols (including impurity profiles), raw spectroscopic data, and crystallographic CIF files. Use electronic lab notebooks (ELNs) with timestamped entries and version control. Disclose batch-specific variability in supplementary materials .

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